1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol 1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16237115
InChI: InChI=1S/C10H21NO/c1-8-5-3-4-6-10(8,12)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3
SMILES:
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol

CAS No.:

Cat. No.: VC16237115

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol -

Specification

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name 1-(1-aminopropan-2-yl)-2-methylcyclohexan-1-ol
Standard InChI InChI=1S/C10H21NO/c1-8-5-3-4-6-10(8,12)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3
Standard InChI Key ODMZGBSTLIGQAW-UHFFFAOYSA-N
Canonical SMILES CC1CCCCC1(C(C)CN)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure consists of a cyclohexanol core (C6H11O) modified by two substituents:

  • A methyl group at the 2-position, introducing steric hindrance and influencing ring conformation.

  • A 1-aminopropan-2-yl group (-CH2-C(NH2)-CH3) at the 1-position, providing both amine and hydroxyl functionalities.

The molecular formula is C10H21NO2, with a molecular weight of 187.28 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00). The presence of two stereocenters (at the 1- and 2-positions of the cyclohexane ring) suggests four possible stereoisomers, though their relative stability and prevalence remain uncharacterized .

Spectroscopic Signatures

While experimental NMR or IR data for this compound are unavailable, analogous amino alcohols exhibit key features:

  • Hydroxyl proton: A broad singlet near δ 1.5–2.0 ppm in 1H^1H NMR due to hydrogen bonding .

  • Amine protons: Resonances at δ 1.2–1.8 ppm, often split due to coupling with adjacent chiral centers .

  • Cyclohexane ring protons: Complex multiplet patterns between δ 1.0–2.5 ppm, influenced by chair conformations .

Synthetic Strategies

Epoxide Ammonolysis

A scalable route involves the ring-opening of epoxides with ammonia, a method validated for β-amino alcohol synthesis . For example:

  • Epoxidation: React 2-methylcyclohex-1-ene with m-CPBA to form 1,2-epoxy-2-methylcyclohexane.

  • Ammonolysis: Treat the epoxide with aqueous ammonia under mild conditions (25–50°C, 12–24 h) to yield the target compound.

This method achieves ≥80% yields for similar substrates, with regioselectivity dictated by steric and electronic factors .

Reductive Amination

An alternative pathway employs reductive amination of ketones:

  • Synthesize 2-methylcyclohexan-1-one via oxidation of 2-methylcyclohexanol.

  • React with 1-aminopropan-2-ol in the presence of NaBH3CN or H2/Pd-C to form the secondary amine.

This method is less stereoselective but offers flexibility in modifying the amine moiety .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
SolubilityMiscible in polar solvents (H2O, EtOH)1-Aminopropan-2-ol
logP~0.5 (estimated)Cyclohexanol derivatives
pKa (NH2)9.8–10.2Aliphatic amines
pKa (OH)15–16Secondary alcohols

The compound’s amphiphilic nature enables micelle formation in aqueous solutions, with a critical micelle concentration (CMC) likely near 1–5 mM based on homologs .

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